4-Fluoro-1,2-diiodobenzene
Overview
Description
4-Fluoro-1,2-diiodobenzene (4-FDI) is an organic compound with a molecular formula of C6H3I2F. It is a colorless, crystalline solid that has a strong, pungent odor. 4-FDI is widely used in organic synthesis for its ability to react with a variety of substrates. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. In addition, 4-FDI has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.
Scientific Research Applications
Organometallic Chemistry and Catalysis
4-Fluoro-1,2-diiodobenzene and related fluorobenzenes, like fluorobenzene (FB) and 1,2-difluorobenzene (1,2-DiFB), are increasingly recognized for their applications in organometallic chemistry and transition-metal-based catalysis. Due to the presence of fluorine substituents, these compounds demonstrate reduced π-electron density donation capabilities, making them weakly binding to metal centers. This allows their use as non-coordinating solvents or readily displaced ligands in various chemical reactions. They are also involved in C-H and C-F bond activation reactions induced by reactive transition metal complexes (Pike, Crimmin, & Chaplin, 2017).
Biodegradation Studies
Difluorobenzenes (DFBs), including compounds similar to this compound, are used as intermediates in pharmaceutical and agricultural chemical synthesis. The biodegradation of DFBs has been studied using microbial strains like Labrys portucalensis. This research is important for understanding the environmental impact and degradation pathways of these compounds (Moreira, Amorim, Carvalho, & Castro, 2009).
Photochemistry Research
The photoisomerization of fluorotrifluoromethylbenzenes, including derivatives of this compound, has been studied in the gas phase. This research provides insights into the photolytic behavior and isomerization processes of these compounds, which is relevant for understanding their behavior under various lighting conditions and potential applications in photochemical processes (Al-ani, 1973).
Synthesis of Valuable Intermediates
This compound and its derivatives serve as key intermediates in various synthetic processes. For example, 2-Fluoro-4-bromobiphenyl, an important compound for manufacturing non-steroidal anti-inflammatory and analgesic materials, can be synthesized using a cross-coupling reaction involving a derivative of this compound (Qiu, Gu, Zhang, & Xu, 2009).
Catalysis and Amination Reactions
This compound is involved in various catalytic processes, including amination, Stille coupling, and Suzuki coupling reactions. These processes are essential in the field of organic synthesis and the production of various chemical compounds (Kim & Yu, 2003).
properties
IUPAC Name |
4-fluoro-1,2-diiodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FI2/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDQZXYXZFFYJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FI2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378959 | |
Record name | 4-fluoro-1,2-diiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
203059-85-2 | |
Record name | 4-fluoro-1,2-diiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 203059-85-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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